molecular formula C8H11ClN2O2 B11895556 N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

Cat. No.: B11895556
M. Wt: 202.64 g/mol
InChI Key: FZAOZIAFESTUQD-UHFFFAOYSA-N
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Description

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then converted to the desired carboximidamide through a series of steps involving reduction and subsequent reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H

InChI Key

FZAOZIAFESTUQD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N\O)/N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N.Cl

Origin of Product

United States

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